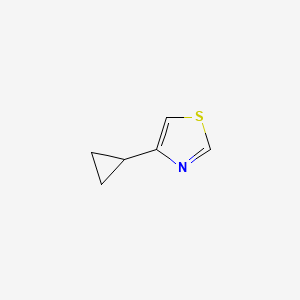

4-Cyclopropylthiazole

Descripción

Significance of Thiazole (B1198619) Scaffolds in Organic and Medicinal Chemistry Research

The thiazole ring is a prominent heterocyclic structure in the fields of medicinal and organic chemistry. nih.govbohrium.com As a five-membered ring containing both a sulfur and a nitrogen atom, it is a key component in a multitude of pharmacologically active compounds. benthamdirect.comchemicalbook.com The thiazole scaffold is present in numerous drugs with a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, antiviral, and antidiabetic activities. nih.govbohrium.combenthamdirect.com

The versatility of the thiazole moiety stems from its unique electronic properties and its ability to act as a bioisostere for other functional groups, enhancing biological activity. chemicalbook.comwikipedia.org It is a fundamental building block in drug design and discovery, found in natural products like Vitamin B1 (Thiamine) and synthetic drugs such as the antiretroviral Ritonavir and the anti-inflammatory Meloxicam. bohrium.comwikipedia.orgijper.org The ability to synthesize a diverse range of substituted thiazoles allows chemists to fine-tune the physicochemical and pharmacological properties of molecules, making it a privileged scaffold in the development of new therapeutic agents. benthamdirect.combohrium.com

Unique Contributions of the Cyclopropyl (B3062369) Moiety to Thiazole Chemistry

The incorporation of a cyclopropyl group into drug candidates is an increasingly common strategy in medicinal chemistry to overcome various challenges in drug discovery. nih.gov This small, rigid ring system introduces several beneficial properties to a molecule. scientificupdate.com

Key contributions of the cyclopropyl moiety include:

Metabolic Stability : The cyclopropyl group's C-H bonds are stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. nih.govhyphadiscovery.com This can increase the half-life of a drug. hyphadiscovery.com For example, replacing an N-ethyl group, which is prone to oxidation, with an N-cyclopropyl group can enhance metabolic stability. iris-biotech.de

Potency and Binding Affinity : The rigid structure of the cyclopropyl ring can introduce conformational constraints on a molecule, locking it into a bioactive conformation that is more favorable for binding to a biological target. nih.goviris-biotech.de This can lead to enhanced potency and a more entropically favorable interaction with receptors. iris-biotech.de

Modulation of Physicochemical Properties : The cyclopropyl group can alter properties such as lipophilicity and pKa. iris-biotech.de It can be used as a bioisosteric replacement for other groups like alkenes or isopropyl moieties to optimize a compound's performance. scientificupdate.comiris-biotech.de

Reduced Off-Target Effects : By providing conformational restraint and influencing metabolic pathways, the cyclopropyl ring can help in designing more selective molecules with fewer off-target effects. nih.govscientificupdate.com

When attached to a thiazole scaffold, the cyclopropyl group can synergistically enhance the parent molecule's properties, making 4-cyclopropylthiazole derivatives attractive targets for research. For instance, studies on 2-arylamino-4-cyclopropylthiazoles have shown antimitotic activity. researchgate.netresearchgate.net The cyclopropyl group's ability to improve metabolic stability and receptor affinity makes it a valuable addition to the already versatile thiazole ring in the search for novel bioactive compounds. hyphadiscovery.comsdlookchem.com

Historical Context of Thiazole Research Relevant to this compound Derivatives

The history of thiazole chemistry dates back to the late 19th century. numberanalytics.com A foundational moment in this field was the development of the Hantzsch thiazole synthesis in 1887, a reaction between α-haloketones and thioamides to form the thiazole ring. chemicalbook.comwikipedia.orgijper.org This method, along with the Cook-Heilbron synthesis, remains a cornerstone for creating a wide variety of thiazole derivatives. numberanalytics.com

The work of chemists like Hantzsch and Hofmann laid the groundwork for the extensive exploration of thiazole chemistry. ijper.org Over the years, numerous methods have been developed to synthesize substituted thiazoles, driven by their prevalence in biologically active compounds and their utility as synthetic intermediates. ijper.orgnumberanalytics.com

The synthesis of this compound derivatives builds upon this historical foundation. For example, researchers have utilized the Hantzsch reaction to synthesize various cyclopropyl-substituted thiazoles by reacting α-halo ketones with thioamides. mathnet.ru The continued development of synthetic methodologies, including the use of novel catalysts and green chemistry approaches, allows for the efficient production of complex thiazole structures like this compound, enabling further investigation into their chemical and biological properties. numberanalytics.com The study of reactions such as the cyclopropyliminium rearrangement in cyclopropylthiazoles further expands the synthetic utility of these compounds, leading to the creation of fused heterocyclic systems. mathnet.ruresearchgate.net

Structure

2D Structure

Propiedades

IUPAC Name |

4-cyclopropyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-2-5(1)6-3-8-4-7-6/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORZAPRIAFXQOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433217-34-6 | |

| Record name | 4-cyclopropyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Cyclopropylthiazole and Its Derivatives

Established Thiazole (B1198619) Ring Construction Strategies Applied to 4-Cyclopropylthiazole Precursors

Classic methods for thiazole synthesis remain highly relevant, requiring modification of starting materials to incorporate the cyclopropyl (B3062369) moiety at the 4-position of the resulting heterocyclic ring.

The Hantzsch thiazole synthesis, first described in 1887, is a cornerstone reaction that forms the thiazole ring by condensing an α-haloketone with a thioamide. researchgate.netchemhelpasap.com To generate a this compound, this reaction requires a cyclopropyl-containing α-haloketone, specifically a 2-halo-1-cyclopropylethanone (e.g., 2-bromo-1-cyclopropylethanone).

The general mechanism involves an initial SN2 reaction where the sulfur atom of the thioamide attacks the α-carbon of the haloketone, displacing the halide. chemhelpasap.comyoutube.com This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.com The substituent at the 2-position of the final product is determined by the R-group of the starting thioamide. For instance, using thiourea (B124793) yields a 2-aminothiazole (B372263), while using thioacetamide (B46855) results in a 2-methylthiazole. chemhelpasap.comnih.gov

| Cyclopropyl α-Haloketone | Thioamide Component | Resulting 2-Substituted-4-cyclopropylthiazole |

|---|---|---|

| 2-bromo-1-cyclopropylethanone (B104821) | Thiourea | 2-Amino-4-cyclopropylthiazole |

| 2-bromo-1-cyclopropylethanone | Thioacetamide | 2-Methyl-4-cyclopropylthiazole |

| 2-bromo-1-cyclopropylethanone | Cyclopropanecarbothioamide | 2,4-Dicyclopropylthiazole |

| 2-bromo-1-cyclopropylethanone | Thiobenzamide | 2-Phenyl-4-cyclopropylthiazole |

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions. wikipedia.orgpharmaguideline.com To adapt this method for the synthesis of a this compound derivative, the key precursor would be an α-aminonitrile bearing a cyclopropyl group, such as 2-amino-3-cyclopropylpropanenitrile . The reaction with carbon disulfide, for example, would proceed through nucleophilic attack of the amino group, followed by an intramolecular cyclization involving the nitrile group, ultimately yielding a 5-amino-4-cyclopropyl-2-mercaptothiazole after tautomerization. nih.govwikipedia.org

The Herz synthesis is another classical method, though it is more commonly associated with the formation of 1,2,3-benzodithiazolium salts (Herz salts) from anilines, which can then be converted to other compounds. Its direct application to simple thiazoles is less common. However, a related strategy involves the acylation of 2-aminothiolates to form the thiazole ring. wikipedia.org A hypothetical adaptation for a this compound would involve a precursor like 1-amino-1-cyclopropylethane-2-thiol, which could then be acylated and cyclized.

Novel and Efficient Synthetic Routes for this compound

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. These principles have driven the development of advanced protocols for thiazole synthesis.

Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product containing portions of all reactants, offer significant advantages in efficiency and waste reduction. nih.govnih.gov One-pot syntheses similarly improve efficiency by performing multiple reaction steps in the same vessel without isolating intermediates.

A plausible one-pot, three-component synthesis for a functionalized this compound could be adapted from established methods. bepls.com For example, the reaction of a 2-halo-1-cyclopropylethanone, thiourea, and a substituted benzaldehyde (B42025) in the presence of a suitable catalyst could directly yield a complex this compound derivative in a single operation. Such approaches streamline the synthetic process, saving time, solvents, and purification efforts. bepls.com

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including thiazoles. researchgate.netnih.govsruc.ac.uk These methods focus on reducing or eliminating the use of hazardous substances. For the synthesis of this compound, this can be achieved through several strategies:

Use of Green Solvents: Replacing traditional volatile organic solvents with water or glycerol (B35011) can significantly reduce environmental impact. bepls.com

Microwave and Ultrasonic Irradiation: These energy sources can dramatically reduce reaction times and improve yields, often allowing for solvent-free conditions. bepls.comtandfonline.com

Reusable Catalysts: Employing solid-supported catalysts, such as silica-supported tungstosilisic acid, facilitates easy separation and recycling of the catalyst, minimizing waste. bepls.com

| Green Chemistry Approach | Application to this compound Synthesis | Key Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Hantzsch reaction of 2-bromo-1-cyclopropylethanone and a thioamide under microwave irradiation. | Reduced reaction time, higher yields, often solvent-free. bepls.com |

| Ultrasonic Irradiation | Promoting the condensation and cyclization steps under solvent-free conditions. | High yields, simple workup, energy efficiency. tandfonline.com |

| Use of Green Solvents | Performing the synthesis in water or glycerol instead of volatile organic compounds. | Reduced toxicity and environmental pollution. bepls.com |

| Reusable Heterogeneous Catalysts | Using a solid-supported acid catalyst (e.g., SiW/SiO2) for a one-pot synthesis. | Easy catalyst recovery and reuse, simplified purification. bepls.com |

Targeted Synthesis of Functionalized this compound Derivatives

The synthesis of specific derivatives of this compound can be achieved either by using appropriately functionalized starting materials in a primary synthesis or by post-synthetic modification of the thiazole ring. The reactivity of the thiazole ring allows for substitution at various positions.

The C2 position is susceptible to deprotonation by strong bases if the nitrogen is first alkylated (forming a thiazolium salt), enabling the introduction of various electrophiles. pharmaguideline.com The C5 position is the most electron-rich and is the typical site for electrophilic substitution reactions like halogenation or sulfonation. pharmaguideline.com

A common strategy involves synthesizing 2-amino-4-cyclopropylthiazole via the Hantzsch reaction with thiourea. The resulting amino group serves as a versatile handle for further functionalization, such as acylation, alkylation, or conversion into other functional groups via diazotization.

| Target Derivative | Synthetic Strategy | Precursors |

|---|---|---|

| 2-Amino-4-cyclopropylthiazole | Hantzsch Synthesis | 2-bromo-1-cyclopropylethanone + Thiourea |

| N-(4-Cyclopropylthiazol-2-yl)acetamide | Acylation of 2-aminothiazole | 2-Amino-4-cyclopropylthiazole + Acetic anhydride |

| This compound-2-thiol | Reaction with Carbon Disulfide | 1-amino-1-cyclopropylethan-2-one + CS2 (via rearrangement) |

| 5-Bromo-4-cyclopropylthiazole | Electrophilic Halogenation | This compound + Bromine |

Synthesis of 2-Amino-5-bromo-4-cyclopropylthiazole (B582001) as a Key Intermediate

A crucial building block for the elaboration of the this compound scaffold is 2-amino-5-bromo-4-cyclopropylthiazole. This intermediate provides a versatile handle for introducing a wide range of functional groups at the 5-position through cross-coupling reactions or nucleophilic substitutions.

The synthesis typically begins with the Hantzsch thiazole synthesis to form the precursor, 2-amino-4-cyclopropylthiazole. This involves the condensation of cyclopropyl methyl ketone with a halogenating agent to form an α-haloketone, which then reacts with thiourea. The subsequent step is the regioselective bromination of 2-amino-4-cyclopropylthiazole. The 2-amino group is a strong activating group, rendering the C5 position of the thiazole ring electron-rich and thus highly susceptible to electrophilic aromatic substitution.

The bromination is generally achieved by treating 2-amino-4-cyclopropylthiazole with a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine (Br₂) in a suitable solvent like dimethylformamide (DMF) or acetic acid. jocpr.com The reaction proceeds cleanly to afford the desired 2-amino-5-bromo-4-cyclopropylthiazole in good yield. Halogenation of 2-aminothiazoles is known to occur via an addition-elimination mechanism. jocpr.com

Table 1: Representative Synthesis of 2-Amino-5-bromo-4-cyclopropylthiazole

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | 2-Amino-4-cyclopropylthiazole | Br₂, DMF, Room Temperature, 3h | 2-Amino-5-bromo-4-cyclopropylthiazole | >90 |

| 2 | 2-Amino-4-cyclopropylthiazole | N-Bromosuccinimide (NBS), Acetonitrile, 0°C to RT | 2-Amino-5-bromo-4-cyclopropylthiazole | ~85-95 |

Regioselective Functionalization Strategies

The this compound ring offers several positions for functionalization, but reactions are often directed by the existing substituents. Starting with 2-amino-5-bromo-4-cyclopropylthiazole, regioselective modifications can be achieved at three primary sites: the C5-position, the C2-amino group, and to a lesser extent, the thiazole nitrogen.

Functionalization at the C5-Position: The bromine atom at the C5 position is the most versatile functional handle. It is readily displaced or utilized in transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of carbon-carbon and carbon-heteroatom bonds with high regioselectivity. For instance, the bromo-intermediate can undergo nucleophilic aromatic substitution with strong nucleophiles, although this is less common than cross-coupling. jocpr.com

Functionalization of the C2-Amino Group: The exocyclic amino group at the C2 position can be acylated, alkylated, or converted into a diazonium salt for Sandmeyer-type reactions. Acylation with various acid chlorides or anhydrides is a straightforward method to introduce amide functionalities, which can modulate the electronic properties and biological activity of the molecule.

Functionalization via C-H Activation: Modern synthetic methods also allow for the direct functionalization of C-H bonds. While the C5 position is typically the most reactive for electrophilic substitution, newer catalytic systems can enable C-H activation at other positions, though this is less common for this specific scaffold compared to functionalization of the pre-brominated intermediate.

Introduction of Aryl and Heteroaryl Substituents onto the this compound Ring

The introduction of aryl and heteroaryl moieties is most commonly achieved via palladium-catalyzed cross-coupling reactions, utilizing 2-amino-5-bromo-4-cyclopropylthiazole as the key substrate. The Suzuki-Miyaura and Heck reactions are prominent examples of these powerful C-C bond-forming strategies.

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the 5-bromo derivative with an aryl or heteroaryl boronic acid or boronate ester in the presence of a palladium catalyst and a base. nih.govnih.gov Catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are frequently used. nih.gov This method is highly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids. nih.gov

Table 2: Representative Suzuki-Miyaura Coupling Reaction

| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Product | Yield (%) |

| 2-Amino-5-bromo-4-cyclopropylthiazole | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dimethoxyethane / H₂O | 2-Amino-5-phenyl-4-cyclopropylthiazole | 85-95 |

| 2-Amino-5-bromo-4-cyclopropylthiazole | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene / EtOH / H₂O | 2-Amino-5-(3-pyridyl)-4-cyclopropylthiazole | 70-90 |

Mizoroki-Heck Reaction: The Heck reaction provides a method for the vinylation or arylation of the C5 position by coupling the 5-bromo derivative with an alkene. organic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. This reaction is particularly useful for introducing alkenyl substituents, which can be further modified. The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Stereoselective Synthesis and Enantiomeric Enrichment of Chiral this compound Derivatives

The creation of chiral this compound derivatives, where stereochemistry is precisely controlled, is a sophisticated synthetic challenge. Chirality can be introduced either in a substituent attached to the thiazole ring or on the cyclopropyl ring itself.

One plausible strategy involves the use of a chiral auxiliary. For instance, a chiral group could be temporarily attached to the C2-amino group. This auxiliary could then direct the stereoselective addition of a nucleophile to a prochiral center on a substituent elsewhere on the molecule. After the key stereocenter-forming step, the auxiliary would be removed. This approach has been successfully used in the asymmetric synthesis of other heterocyclic compounds. nih.gov

Another approach is to start from an enantiomerically pure building block. A chiral, substituted cyclopropyl precursor could be synthesized and then used in a Hantzsch-type synthesis to construct the thiazole ring, transferring the existing chirality into the final product. Methods for preparing enantiomerically enriched cyclopropyl derivatives are well-established and could be adapted for this purpose. dntb.gov.ua

Furthermore, enantiomeric enrichment can be achieved through the resolution of a racemic mixture. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization or chromatography.

A more advanced method involves asymmetric catalysis, where a chiral catalyst promotes the formation of one enantiomer over the other. For example, a stereoselective Heck-type reaction could potentially be used to create a chiral center on a side chain attached to the thiazole ring, using a palladium catalyst complexed with a chiral ligand. bohrium.com

Chemical Reactivity and Mechanistic Investigations of 4 Cyclopropylthiazole

Electrophilic and Nucleophilic Substitution Reactions on the 4-Cyclopropylthiazole Core

The reactivity of the thiazole (B1198619) ring is a hybrid of its constituent parts: the thiophene-like sulfur atom and the pyridine-like nitrogen atom. pharmaguideline.com This structure results in a nuanced reactivity profile towards both electrophiles and nucleophiles.

Nucleophilic aromatic substitution on an unsubstituted thiazole ring requires harsh conditions or activation of the ring. However, the presence of a halogen atom, particularly at the electron-deficient C2 position, facilitates nucleophilic displacement. pharmaguideline.com For this compound, a halogen (e.g., bromine) would first need to be introduced, typically at the C2 or C5 position. A 2-halo-4-cyclopropylthiazole would be particularly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom.

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the halogen, proceeding through a high-energy intermediate (Meisenheimer complex), followed by the expulsion of the halide ion to restore the aromaticity of the ring. A variety of nucleophiles, including alkoxides, amines, and thiolates, can be employed in this transformation. The reactivity of halogens on the thiazole ring generally follows the order I > Br > Cl > F.

Table 1: Hypothetical Nucleophilic Displacement Reactions on 2-Bromo-4-cyclopropylthiazole (B1371659)

| Nucleophile (Nu-H) | Reagent/Conditions | Product |

| Methanol (CH₃OH) | Sodium Methoxide (NaOMe), Heat | 2-Methoxy-4-cyclopropylthiazole |

| Ammonia (NH₃) | High Pressure, Heat | 4-Cyclopropylthiazol-2-amine |

| Ethanethiol (C₂H₅SH) | Sodium Ethanethiolate (NaSEt) | 2-(Ethylthio)-4-cyclopropylthiazole |

This table is illustrative and based on the general reactivity of 2-halothiazoles.

The thiazole ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, substitution is possible, and the position of attack is dictated by the electronic distribution within the ring. Calculations of pi-electron density and experimental evidence show that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic attack. pharmaguideline.comwikipedia.org The C2 position is the most electron-deficient, while the C4 position is relatively neutral. pharmaguideline.com

For this compound, the cyclopropyl (B3062369) group at the C4 position is a weak activating group. Despite this, the inherent electronic preference of the thiazole nucleus strongly directs incoming electrophiles to the C5 position. pharmaguideline.comias.ac.in Reactions such as halogenation, nitration, and sulfonation are expected to yield the 5-substituted-4-cyclopropylthiazole derivative as the major product. pharmaguideline.comslideshare.net

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent/Conditions | Major Product |

| Bromination | Br₂ in Acetic Acid | 5-Bromo-4-cyclopropylthiazole |

| Nitration | HNO₃ / H₂SO₄ | 4-Cyclopropyl-5-nitrothiazole |

| Sulfonation | Fuming H₂SO₄ (Oleum) | This compound-5-sulfonic acid |

| Friedel-Crafts Acylation | Acyl Halide / AlCl₃ | Generally unreactive |

The Friedel-Crafts reaction is often unsuccessful on thiazole due to the complexation of the Lewis acid catalyst with the ring nitrogen.

Oxidation and Reduction Chemistry of this compound

The presence of a sulfur atom and the aromatic double bonds in the thiazole ring allows for both oxidation and reduction reactions, leading to derivatives with altered electronic properties and geometries.

The sulfur atom in the thiazole ring is susceptible to oxidation, similar to acyclic sulfides. This reaction can be controlled to yield either the corresponding S-oxide (sulfoxide) or S,S-dioxide (sulfone). nih.gov The oxidation state of the sulfur atom significantly impacts the electronic nature and aromaticity of the ring. Thiazole N-oxides can also be formed through oxidation at the nitrogen atom. wikipedia.org

A variety of oxidizing agents can be employed for this transformation. Mild oxidants, such as hydrogen peroxide under controlled conditions or meta-chloroperoxybenzoic acid (mCPBA), are often used for the selective formation of sulfoxides. researchgate.net Stronger oxidizing agents or harsher conditions, such as potassium permanganate (B83412) or excess mCPBA, can lead to the formation of the sulfone. It is important to note that the thiazole ring can be sensitive to strong oxidants, sometimes resulting in ring cleavage. slideshare.net

The reduction of the aromatic thiazole ring to its fully saturated counterpart, thiazolidine (B150603), is challenging due to the inherent stability of the aromatic system. mdpi.com The thiazole ring is resistant to many standard catalytic hydrogenation conditions. pharmaguideline.comslideshare.net

Forceful reduction methods, such as the use of Raney Nickel, can reduce the ring but often lead to desulfurization and subsequent ring cleavage. pharmaguideline.com More controlled reductions can sometimes be achieved using reagents like sodium borohydride (B1222165) in specific contexts, particularly for reducing thiazolium salts (where the nitrogen is quaternized) or pre-functionalized thiazolines. The direct reduction of this compound to 4-cyclopropylthiazolidine would require carefully selected reagents to hydrogenate the double bonds without causing fragmentation of the heterocyclic core. The thiazolidine ring is a key structural motif in various biologically active molecules, including the antibiotic penicillin. pharmaguideline.com

Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. This compound can serve as a versatile building block in these reactions, acting as either the electrophilic or nucleophilic partner after appropriate functionalization.

To act as an electrophile, this compound must first be halogenated (e.g., at the C2 or C5 position) to create a 2-bromo- or 5-bromo-4-cyclopropylthiazole. This aryl halide can then be coupled with various organometallic reagents in reactions such as the Suzuki, Stille, or Heck reactions. organic-chemistry.orgwikipedia.orgwikipedia.org

Conversely, to act as the nucleophilic partner, this compound can be converted into an organometallic derivative. This is typically achieved by deprotonation at the C2 position with a strong base (like n-butyllithium) followed by quenching with a suitable metallic species. For a Suzuki reaction, the lithiated intermediate would be reacted with a trialkyl borate (B1201080) to form a boronic acid or boronic ester derivative. audreyli.comnih.gov For a Stille reaction, it would be reacted with a trialkyltin halide. organic-chemistry.orgharvard.edu This organometallic form of this compound can then be coupled with various aryl or vinyl halides or triflates.

Table 3: Potential Cross-Coupling Reactions with this compound Derivatives

| Reaction Type | This compound Derivative | Coupling Partner | Catalyst/Base | Product Type |

| Suzuki | 2-Bromo-4-cyclopropylthiazole (Electrophile) | Arylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Aryl-4-cyclopropylthiazole |

| Suzuki | This compound-2-boronic acid (Nucleophile) | Aryl Bromide | Pd(OAc)₂ / K₂CO₃ | 2-Aryl-4-cyclopropylthiazole |

| Stille | 5-Bromo-4-cyclopropylthiazole (Electrophile) | Aryltrialkylstannane | Pd(PPh₃)₄ | 5-Aryl-4-cyclopropylthiazole |

| Heck | 2-Bromo-4-cyclopropylthiazole (Electrophile) | Alkene (e.g., Styrene) | Pd(OAc)₂ / Et₃N | 4-Cyclopropyl-2-vinylthiazole |

Suzuki-Miyaura Coupling Reactions for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. researchgate.net This reaction is particularly valuable for its mild conditions and tolerance of a wide array of functional groups, making it a key strategy for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. researchgate.netnih.gov

In the context of thiazole chemistry, the Suzuki-Miyaura reaction provides a powerful method for introducing substituents onto the heterocyclic ring. The general approach involves the coupling of a halogenated thiazole with a boronic acid or its corresponding ester. While specific studies detailing the use of this compound as a coupling partner are not extensively documented, the principles of the reaction are broadly applicable. For instance, the synthesis of a cyclopropyl-substituted thiazole would typically involve the reaction of a halothiazole (e.g., 2-bromo-4-cyclopropylthiazole or 4-bromo-2-cyclopropylthiazole) with cyclopropylboronic acid or, more commonly, a stable derivative like potassium cyclopropyltrifluoroborate. organic-chemistry.orgnih.gov

The reaction accommodates a diverse range of substrates, including electron-rich, electron-poor, and sterically hindered aryl and heteroaryl chlorides and bromides. researchgate.netnih.gov This versatility suggests that a suitably halogenated this compound could be effectively coupled with various aryl or vinyl boronic acids to generate more complex structures. The typical catalytic system consists of a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a phosphine (B1218219) ligand, with a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) being essential for the transmetalation step. researchgate.netnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling to Form Aryl-Cyclopropane Bonds

| Component | Example Reagents/Conditions | Role in Reaction | Reference |

| Aryl/Heteroaryl Halide | Various aryl/heteroaryl chlorides & bromides | Electrophilic Partner | nih.gov |

| Organoboron Reagent | Potassium cyclopropyltrifluoroborate | Nucleophilic Partner | nih.gov |

| Palladium Catalyst | Pd(OAc)₂ | Catalyzes the C-C bond formation | nih.gov |

| Ligand | XPhos, n-BuPAd₂ | Stabilizes and activates the catalyst | organic-chemistry.org |

| Base | K₂CO₃, K₃PO₄ | Promotes transmetalation | researchgate.netnih.gov |

| Solvent | Toluene/Water | Reaction Medium | nih.gov |

| Temperature | Room temperature to 100 °C | Affects reaction rate | nih.gov |

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods are fundamental for C-C bond formation and could be applied to functionalize this compound derivatives. Two prominent examples are the Heck and Sonogashira reactions.

The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com This reaction is a powerful tool for creating substituted olefins. mdpi.com In a hypothetical application, a halogenated derivative of this compound (e.g., 2-bromo-4-cyclopropylthiazole) could be reacted with an alkene like styrene (B11656) or an acrylate (B77674) to introduce a vinyl substituent onto the thiazole ring. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. youtube.com

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, with an amine base like triethylamine (B128534) serving dual roles as a base and solvent. organic-chemistry.orgmdpi.com This method could be employed to synthesize 4-cyclopropylthiazoles bearing an alkynyl substituent. For example, coupling 2-iodo-4-cyclopropylthiazole with a terminal alkyne such as phenylacetylene (B144264) would yield the corresponding 2-(phenylethynyl)-4-cyclopropylthiazole. The reaction is valued for its reliability in forming sp²-sp carbon-carbon bonds. mdpi.com

Table 2: Overview of Heck and Sonogashira Coupling Reactions

| Reaction | Electrophile | Nucleophile | Key Catalysts | Typical Product | Reference |

| Heck Reaction | Aryl/Vinyl Halide | Alkene | Pd(OAc)₂, PPh₃ | Substituted Alkene | organic-chemistry.orgmdpi.com |

| Sonogashira Coupling | Aryl/Vinyl Halide | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Aryl/Vinyl Alkyne | organic-chemistry.orgmdpi.com |

Rearrangement Reactions of Cyclopropylthiazoles

While 2-cyclopropylthiazole (B2563669) hydrobromides readily undergo rearrangement, 4-cyclopropylthiazoles require more forcing conditions to achieve a similar transformation. Specifically, 4-cyclopropylthiazolium hydroiodides can undergo an isomerization that involves the opening of the cyclopropane (B1198618) ring. This reaction is analogous to the cyclopropyliminium rearrangement, despite the formal absence of a cyclopropyliminium moiety in the starting structure. The process requires heating the hydroiodide salt at 150 °C for 2 to 4 hours, which is significantly more drastic than the conditions needed for the 2-substituted isomers. The reaction results in the formation of fused dihydropyrrolothiazolium salts.

The Cloke-Wilson rearrangement describes the transformation of cyclopropanes bearing an imino, carbonyl, or thiocarbonyl group into five-membered heterocycles like dihydropyrroles or dihydrofurans. This transformation is generally driven by the release of the significant ring strain inherent in the cyclopropane ring. The rearrangement observed in this compound hydrohalides can be classified as a variation of the Cloke-Wilson rearrangement. Although typically initiated by thermal activation, the reaction can also be promoted by Brønsted or Lewis acids. In the case of this compound, the protonation of the thiazole ring by hydroiodic acid facilitates the subsequent ring-opening and rearrangement cascade upon heating.

The rearrangement of this compound hydroiodides proceeds through a mechanism analogous to the cyclopropyliminium rearrangement. The process is initiated by the protonation of the thiazole nitrogen, forming a thiazolium salt. Under thermal stress (150 °C), the highly strained cyclopropane ring opens. This ring-opening is the key step, leading to the formation of a more stable, fused dihydropyrrolothiazolium iodide product.

Several factors influence this rearrangement pathway:

Position of the Cyclopropyl Group: The rearrangement of 4-cyclopropylthiazoles is more difficult than that of their 2-cyclopropyl counterparts. This indicates that the electronic structure and the proximity of the cyclopropyl group to the nitrogen atom are critical. The explicit cyclopropyliminium system in the 2-substituted isomers provides a more facile pathway for rearrangement.

Nature of the Counter-ion: The reaction proceeds with hydroiodides but not as readily with hydrobromides. This suggests that the nature of the halide anion plays a role in the reaction, possibly through its nucleophilicity or its influence on the salt's properties in the melt.

Reaction Conditions: Drastic conditions, specifically prolonged heating at high temperatures (150 °C), are necessary to overcome the activation energy for the rearrangement of the 4-substituted isomers. Milder conditions are insufficient to induce the transformation.

Table 3: Rearrangement of this compound Hydroiodides

| Starting Material | Conditions | Product | Yield |

| 2-Aryl-4-cyclopropylthiazole Hydroiodide | 150 °C, 2-4 h | Dihydropyrrolothiazolium Iodide | 58-68% |

Acid-Base Chemistry and Salt Formation of this compound Derivatives

The thiazole ring is a basic heterocycle due to the lone pair of electrons on the nitrogen atom at position 3. pharmaguideline.com The conjugate acid of thiazole has a pKa of approximately 2.5, indicating it is significantly less basic than imidazole (B134444) but can be readily protonated by strong acids. wikipedia.org This protonation occurs at the N3 position to form a thiazolium cation. pharmaguideline.com

The formation of such salts is a critical prerequisite for the rearrangement reactions discussed previously. Treatment of this compound with hydrohalic acids, such as hydroiodic acid (HI), leads to the formation of the corresponding 4-cyclopropylthiazolium hydroiodide. This salt formation activates the molecule for the subsequent thermally-induced rearrangement. In the thiazolium cation, the quaternization of the ring nitrogen increases the acidity of the ring protons, particularly at the C2 position, and alters the electronic distribution within the ring, which is essential for facilitating the opening of the adjacent cyclopropyl group under thermal duress. pharmaguideline.comacs.org

Biological Activity and Medicinal Chemistry Research of 4 Cyclopropylthiazole Analogs

4-Cyclopropylthiazole as a Scaffold in Drug Discovery

The thiazole (B1198619) ring is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs. The incorporation of a cyclopropyl (B3062369) group at the 4-position of the thiazole ring can enhance metabolic stability, improve binding affinity to target proteins, and modulate the electronic properties of the molecule, making the this compound scaffold an attractive starting point for drug design.

Building Block for Pharmaceutical Compounds

The this compound core serves as a versatile building block for the synthesis of more complex pharmaceutical compounds. Its structural rigidity and specific spatial arrangement allow for the precise orientation of functional groups, which is crucial for effective interaction with biological targets. One example of its use as a foundational element is in the synthesis of ethyl this compound-2-carboxylate. This compound and its derivatives are utilized as key intermediates in the construction of a variety of biologically active molecules. The unique combination of the aromatic thiazole and the strained cyclopropyl ring offers a distinct chemical space for the development of new chemical entities with potential therapeutic applications.

Design and Synthesis of Novel Pharmacophores Containing this compound

The design of novel pharmacophores incorporating the this compound scaffold often involves the strategic addition of various substituents at different positions of the thiazole ring. A common synthetic route to achieve this is the Hantzsch thiazole synthesis, which involves the condensation of a-haloketones with thioamides. For the synthesis of this compound derivatives, cyclopropyl-containing starting materials are utilized.

A general synthetic approach can be outlined as follows:

Preparation of α-bromoketone: A ketone bearing a cyclopropyl group is brominated to yield the corresponding α-bromoketone.

Reaction with a thioamide: The resulting α-bromoketone is then reacted with a thioamide in a cyclocondensation reaction to form the thiazole ring. The choice of the thioamide determines the substituent at the 2-position of the thiazole.

Further functionalization: The synthesized this compound derivative can be further modified at other positions to create a library of analogs for biological screening.

This synthetic versatility allows for the systematic exploration of the structure-activity relationships (SAR) of this compound-based compounds, guiding the optimization of lead compounds with improved potency and selectivity.

Evaluation of Antimicrobial and Antifungal Activities

The growing threat of antimicrobial resistance has spurred the search for new and effective antimicrobial and antifungal agents. Thiazole derivatives have long been recognized for their potential in this area, and this compound analogs are no exception.

A number of studies have demonstrated the promising antimicrobial and antifungal activities of various thiazole derivatives. For instance, certain 2-amino-4-cyclopropylthiazole derivatives have been synthesized and evaluated for their activity against a panel of bacterial and fungal strains. The results have often indicated that the presence of the cyclopropyl group can contribute positively to the biological activity.

| Compound/Analog | Target Organism | MIC (µg/mL) | Reference |

| Thiazole Derivative 1 | Staphylococcus aureus | 16 | nih.gov |

| Thiazole Derivative 2 | Escherichia coli | 32 | nih.gov |

| Thiazole Derivative 3 | Candida albicans | 8 | researchgate.net |

| Thiazole Derivative 4 | Aspergillus niger | 16 | researchgate.net |

Research into Potential Anticancer Activity

The search for novel anticancer agents is a major focus of medicinal chemistry research. Thiazole-containing compounds have shown significant promise in this area, with several derivatives exhibiting potent cytotoxic activity against various cancer cell lines. The this compound scaffold has been incorporated into novel molecules designed as potential anticancer drugs.

Research has shown that the introduction of specific substituents onto the this compound core can lead to compounds with significant antiproliferative effects. These compounds often exert their anticancer activity through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, or induction of apoptosis.

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole Analog A | MCF-7 (Breast) | 5.2 | researchgate.net |

| Thiazole Analog B | HCT-116 (Colon) | 8.7 | researchgate.net |

| Thiazole Analog C | A549 (Lung) | 12.1 | researchgate.net |

| Thiazole Analog D | PC-3 (Prostate) | 10.5 | ekb.eg |

Studies on Anti-inflammatory Efficacy

Chronic inflammation is implicated in a wide range of diseases, creating a continuous need for new and improved anti-inflammatory drugs. Thiazole derivatives have been investigated for their potential to modulate inflammatory pathways. The unique structural features of this compound analogs make them interesting candidates for the development of novel anti-inflammatory agents.

Studies have explored the ability of these compounds to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). The anti-inflammatory potential of these derivatives is often evaluated using in vitro assays that measure the inhibition of these enzymes or the production of inflammatory mediators.

| Compound/Analog | Target/Assay | IC50 (µM) | Reference |

| Thiazole Derivative X | COX-1 Inhibition | 15.4 | researchgate.net |

| Thiazole Derivative Y | COX-2 Inhibition | 2.8 | researchgate.net |

| Thiazole Derivative Z | 5-LOX Inhibition | 9.1 | mdpi.com |

Investigation of Antimycobacterial Agents

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health challenge, exacerbated by the emergence of multidrug-resistant strains. There is an urgent need for the discovery of new antimycobacterial agents with novel mechanisms of action. Thiazole-containing compounds have been explored for their potential to inhibit the growth of mycobacteria.

While research specifically focused on this compound analogs as antimycobacterial agents is still emerging, the broader class of thiazole derivatives has shown promise. For instance, certain thiazolidinone derivatives have been synthesized and evaluated for their in vitro activity against various Mycobacterium strains, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. These findings suggest that the this compound scaffold could be a valuable template for the design of new and effective antitubercular drugs. Further investigation into the antimycobacterial potential of this compound analogs is warranted.

| Compound/Analog | Mycobacterium Strain | MIC (µg/mL) | Reference |

| Thiazolidinone Derivative | M. intracellulare | 6.0 | |

| Thiazolidinone Derivative | M. xenopi | 6.0 | |

| Thiazolidinone Derivative | M. chelonae | 6.0 | |

| Thiazolidinone Derivative | M. smegmatis | 6.0 |

Neuropharmacological Research and Central Nervous System Targets

The structural motif of this compound has been a component in the design of molecules targeting the central nervous system, particularly in the context of dopaminergic pathways.

Dopamine (B1211576) Reuptake Inhibition and Cognitive Enhancement Studies

Dopamine reuptake inhibitors are a class of compounds that block the dopamine transporter (DAT), leading to an increase in the extracellular concentration of dopamine in the synapse. This mechanism is known to play a crucial role in cognitive functions. Research has shown that selective dopamine reuptake inhibitors can improve cognitive functions that are dependent on the prefrontal cortex. nih.gov For instance, certain benztropine (B127874) analogs, which are selective dopamine reuptake inhibitors, have demonstrated the ability to enhance performance in tasks related to spatial working memory in animal models. nih.gov The therapeutic potential of such compounds is being explored for conditions like Attention Deficit Hyperactivity Disorder (ADHD). nih.gov

Drugs that inhibit DAT can enhance cognitive abilities, but some commercially available drugs also affect noradrenaline and serotonin (B10506) transporters, which can lead to side effects. mdpi.com Newer compounds with higher specificity for DAT are being developed to improve cognitive flexibility without causing unwanted effects like increased impulsivity. mdpi.com The enhancement of motivation is another potential benefit of dopamine reuptake inhibition. hud.ac.uk

Modulation of Dopamine Receptors (e.g., D1R)

The dopamine D1 receptor (D1R) is a key player in cognitive processes, and its modulation is a significant area of neuropharmacological research. mdpi.commdpi.com The D1 receptor is highly expressed in the prefrontal cortex and is involved in working memory. mdpi.com Activation of D1 receptors can enhance the firing properties of pyramidal neurons, which is thought to be a mechanism for enabling working memory. mdpi.com

Dopamine receptor signaling is complex, involving G protein-dependent and independent pathways. nih.gov The D1 receptor is coupled to Gs/olf/adenylyl cyclase/PKA signaling, which leads to the phosphorylation of various protein kinase A substrates. nih.gov The density of D1 receptors is generally higher than that of D2 receptors, especially in the cortex. nih.gov Recent research has focused on the development of D1R selective agonists, including non-catechol compounds, which may offer improved pharmacokinetic properties. nih.gov The modulation of D1 receptors can influence both excitatory and disinhibitory microcircuits in the prefrontal cortex.

Metabolic Disease Targets and Enzyme Inhibition Studies

Analogs of this compound have also been investigated for their potential to inhibit enzymes involved in metabolic diseases.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that catalyzes the conversion of inactive cortisone (B1669442) to active cortisol, a glucocorticoid. Elevated levels of glucocorticoids are associated with metabolic syndrome, including obesity, diabetes, and heart disease. Inhibition of 11β-HSD1 is therefore a promising therapeutic strategy for these conditions.

Transgenic mice that overexpress 11β-HSD1 in adipose tissue develop metabolic syndrome, while mice lacking the enzyme are protected from it. Pharmacological inhibition of 11β-HSD1 in animal models has been shown to lower body weight, improve insulin (B600854) sensitivity, and reduce levels of glucose, triglycerides, and cholesterol. A number of synthetic 11β-HSD1 inhibitors have been reported, with some showing beneficial effects in preclinical studies. For example, the administration of a selective 11β-HSD1 inhibitor improved glucose tolerance and reduced fasting blood glucose in mouse models of type 2 diabetes.

Table 1: Effects of 11β-HSD1 Inhibition in Animal Models

| Animal Model | Inhibitor | Observed Effects |

|---|---|---|

| Diet-induced obese mice | Compound 544 | Lowered body weight, insulin, fasting glucose, triglycerides, and cholesterol |

| Mouse model of type 2 diabetes | Compound 544 | Lowered fasting glucose, insulin, glucagon, triglycerides, and free fatty acids; improved glucose tolerance |

| apoE KO mice | Compound 544 | Lowered serum triglycerides and cholesterol |

Class II Alpha Phosphoinositide-3-Kinase (PI3K-C2α) Inhibition

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in various cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The class II PI3K family includes PI3KC2α, which has roles in endocytic membrane dynamics, cell division, and signaling. The development of selective inhibitors for PI3K isoforms is an active area of research for various diseases, including cancer and metabolic disorders.

Recently, potent and highly selective small-molecule inhibitors of PI3KC2α, named PITCOINs, have been developed. These compounds have shown the ability to impair endocytic membrane dynamics and membrane remodeling during platelet-dependent thrombus formation. Given the role of PI3K signaling in metabolism, selective inhibitors of PI3KC2α could have potential applications in metabolic diseases.

Investigation of Antimitotic and Antiproliferative Activities

The investigation of novel compounds for their ability to inhibit cell division (antimitotic activity) and proliferation (antiproliferative activity) is a cornerstone of cancer research. Various heterocyclic scaffolds, including thiazoles, have been explored for these properties.

Thiazolidinone derivatives have been evaluated for their in vitro antiproliferative activity against various human cancer cell lines. For example, certain 2-phenylimino-4-thiazolidinones have shown inhibitory effects on colon carcinoma cell lines. Similarly, novel imidazolidin-4-one (B167674) derivatives have been synthesized and evaluated for their anticancer activity, with some compounds inducing apoptosis in colorectal cancer cells.

Chalcones, another class of chemical compounds, have also been studied for their antimitotic and antiproliferative effects. A series of chalcones were evaluated for their antimitotic effect against leukemia cells and for their antiproliferative activity against a panel of human and murine cancer cell lines.

While direct studies on the antimitotic and antiproliferative activities of this compound analogs were not identified in the provided search results, the known anticancer activities of other thiazole and heterocyclic derivatives suggest that this scaffold could be a valuable starting point for the design of new anticancer agents.

Research into Calcium-Zinc-Dependent Metalloprotease Inhibition

Matrix metalloproteinases (MMPs) are a family of calcium- and zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix. Their overexpression is linked to various pathological conditions, including tumor invasion and metastasis, making them a target for anticancer drug development. While direct research specifically investigating this compound analogs as inhibitors of calcium-zinc-dependent metalloproteases is limited, the broader class of thiazole derivatives has shown potential in this area.

Thiazole-based compounds have been synthesized and evaluated as anticancer agents targeting MMPs. For instance, certain novel thiazole derivatives have demonstrated inhibitory activity against multiple MMPs, including MMP-1, MMP-8, and MMP-9. nih.gov The proposed mechanism of action for some thiazole and thiadiazole inhibitors involves the coordination of the catalytic zinc ion within the enzyme's active site by atoms in the heterocyclic ring, such as an exocyclic sulfur. dntb.gov.uanih.gov This interaction is crucial for the inhibitory effect.

The structure-activity relationship (SAR) of these inhibitors often reveals that the selectivity and potency are influenced by the substituents on the thiazole ring. researchgate.net While the hydroxamate group has been a common zinc-binding group in many MMP inhibitors, its broad-spectrum activity can lead to off-target effects. nih.gov The exploration of other zinc-binding pharmacophores, including those based on thiazole scaffolds, is an active area of research to develop more selective inhibitors. The hydrophobic and rigid nature of the cyclopropyl group at the 4-position of the thiazole ring could potentially influence the binding affinity and selectivity of such compounds for the S1' pocket of metalloproteinases, a key determinant of inhibitor specificity. However, without specific studies on this compound analogs, this remains a hypothesis for future investigation.

Table 1: Inhibitory Activity of a Thiazole Derivative Against Various Matrix Metalloproteinases

| Compound | Target MMP | % Inhibition |

| Ethyl 2-[2-((4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido]-4-methylthiazole-5-carboxylate | MMP-1 | 10.56 ± 1.70 |

| MMP-8 | 20.00 | |

| MMP-9 | 7.28 ± 1.49 |

Data sourced from a study on thiazole derivatives as potential MMP inhibitors. nih.gov

Role in Modulating G-Protein Coupled Receptors

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. The this compound scaffold has been investigated for its potential to modulate the activity of these receptors, particularly the metabotropic glutamate (B1630785) receptor 5 (mGlu5).

Metabotropic glutamate receptor 5 (mGlu5) is a GPCR that is a promising therapeutic target for a variety of central nervous system disorders. nih.gov Negative allosteric modulators (NAMs) of mGlu5 are of particular interest as they can fine-tune receptor activity rather than blocking it entirely. nih.gov

While direct research on this compound as a core scaffold for mGlu5 NAMs is not extensively documented, the inclusion of a cyclopropyl group in other mGlu5 allosteric modulators has been shown to be beneficial for potency. For example, in a series of thiazolotriazole-based mGlu5 NAMs, the substitution with a cyclopropyl group at the 2-position of the thiazolotriazole ring resulted in improved potency. nih.gov This suggests that the compact and rigid nature of the cyclopropyl group can be advantageous for fitting into the allosteric binding pocket of the mGlu5 receptor.

The development of mGlu5 NAMs is an active area of research, with a focus on identifying novel chemotypes that offer improved selectivity and pharmacokinetic profiles. nih.gov The this compound scaffold represents a potential area for exploration in the design of new mGlu5 NAMs.

A key challenge in the development of drugs targeting mGlu receptors is achieving selectivity for a specific subtype due to the highly conserved nature of the orthosteric glutamate binding site. mdpi.com Allosteric modulators, which bind to a topographically distinct site, offer a promising strategy for achieving greater subtype selectivity. nih.gov

While no specific selectivity profiling data for this compound analogs against a wide range of mGlu receptors is currently available, the general principles of mGlu5 NAM selectivity provide some insights. The selectivity of mGlu5 NAMs is often determined by subtle differences in the allosteric binding pockets among the different mGlu receptor subtypes. nih.gov For instance, the MPEP binding site, a common allosteric site on mGlu5, is the target for the majority of mGlu5 allosteric modulators. mdpi.com

The development of highly selective mGlu5 NAMs is crucial to minimize off-target effects. For example, some early mGlu5 NAMs also showed activity at NMDA receptors or as positive allosteric modulators of mGlu4. nih.gov Future research into this compound analogs would need to include comprehensive selectivity profiling against other mGlu receptors (mGlu1-4, mGlu7-8) to determine their therapeutic potential.

Antimalarial Activity of Bis-Thiazolium Salts Containing Cyclopropyl Moieties

The fight against malaria is continually challenged by the emergence of drug-resistant strains of the Plasmodium parasite. This has spurred the development of new antimalarial agents with novel mechanisms of action. Bis-thiazolium salts have emerged as a potent class of antimalarials. nih.gov

Research into dicationic derivatives has led to the discovery that bis-thiazolium salts can effectively block the proliferation of the malaria parasite at low nanomolar concentrations. nih.gov These compounds are thought to inhibit the biosynthesis of phosphatidylcholine in the parasite.

While the initial research focused on various linker and substituent groups, the incorporation of cyclopropyl moieties into related antimalarial compounds has also been explored. In a study of cyclopropyl carboxamides, this structural feature was found to be important for antimalarial activity, with the removal of the N-cyclopropyl substituent leading to a significant decrease in potency. nih.gov Although these are not bis-thiazolium salts, this highlights the potential positive contribution of the cyclopropyl group to antimalarial efficacy.

The structure-activity relationship studies of bis-thiazolium salts have shown that modifications to the linker connecting the two thiazolium rings can significantly impact their oral bioavailability, a common challenge with these polar compounds. nih.gov The development of more rigid analogues with fewer rotatable bonds is a key strategy to improve their pharmacokinetic properties.

**Table 2: In Vitro Antimalarial Activity of Cyclopropyl Carboxamide Analogs against *P. falciparum***

| Compound | Modification | IC50 (µM) |

| WJM280 | Frontrunner Compound | 0.04 |

| 38 | Cyclopropyl ring expanded to cyclobutyl | 0.48 |

| 39 | Cyclopropyl ring expanded to cyclopentyl | 1.2 |

| 40 | Phenyl ring instead of cyclopropyl | 0.55 |

| 41 | N-methylation of cyclopropyl carboxamide | > 10 |

Data adapted from a study on the antimalarial activity of cyclopropyl carboxamides. nih.gov

Structure Activity Relationship Sar Studies of 4 Cyclopropylthiazole Derivatives

Impact of Substituents on Biological Activity and Selectivity

The biological profile of 4-cyclopropylthiazole derivatives can be finely tuned by the strategic placement of various functional groups. The nature, size, and electronic properties of these substituents play a pivotal role in dictating the interaction of the molecule with its biological target, thereby influencing its activity and selectivity.

Positional Effects of Functional Groups on the Thiazole (B1198619) Ring

The thiazole ring offers several positions for substitution, with the C2 and C5 positions being the most commonly explored in SAR studies.

At the C2-Position: The substituent at the 2-position of the thiazole ring is often critical for biological activity. For instance, in a series of 2-aminothiazole (B372263) derivatives, the nature of the amine substituent significantly impacts inhibitory activity against enzymes like inducible nitric oxide synthase (iNOS). While the 2-amino group itself is a key feature, modifications to this group can modulate potency and selectivity. nih.gov

At the C5-Position: Substitutions at the 5-position of the thiazole ring can also profoundly influence biological activity. Studies on 2-aminothiazole derivatives have shown that the introduction of appropriately-sized substituents at this position can enhance inhibitory activity and selectivity for iNOS. nih.gov However, the introduction of bulky or hydrophilic groups at any position on the 2-aminothiazole ring has been observed to markedly decrease or even eliminate inhibitory activity against nitric oxide synthase. nih.gov

The following table summarizes the general impact of substituents at different positions on the thiazole ring based on available research:

| Position | Substituent Type | General Impact on Activity |

| C2 | Amino Group | Often essential for activity |

| C2 | Modified Amino Groups | Can modulate potency and selectivity |

| C5 | Appropriately-sized substituents | Can enhance activity and selectivity |

| Any | Bulky or Hydrophilic Groups | Can decrease or abolish activity |

Influence of Substituents on the Cyclopropyl (B3062369) Moiety

The cyclopropyl group at the 4-position is a key feature of this scaffold, often contributing to favorable interactions with the target protein and enhancing metabolic stability. The bioisosteric replacement of a methyl group with a cyclopropyl group has been shown to lead to potent compounds. researchgate.net Modifications to the cyclopropyl ring itself, such as the introduction of substituents, can further refine the pharmacological profile.

While specific SAR studies on substituted cyclopropyl moieties in the context of this compound are limited in the public domain, general principles of medicinal chemistry suggest that the size, electronics, and stereochemistry of substituents on the cyclopropyl ring would influence binding affinity and metabolic fate. For example, the introduction of small, electron-withdrawing groups could alter the electronic character of the thiazole ring and impact interactions with the target.

Effects of Remote Substitutions on Activity

For instance, in a series of 4-substituted methoxybenzoyl-aryl-thiazole analogues, modifications to the aryl ring, which is attached to the thiazole, were extensively studied to understand their effect on anticancer activity. nih.gov These remote substitutions were crucial in optimizing the potency and pharmacokinetic properties of the compounds.

Rational Design Based on SAR Data

The insights gained from SAR studies are instrumental in the rational design of new analogs with improved therapeutic profiles. By understanding which structural features are critical for activity and which can be modified to enhance other properties, medicinal chemists can design molecules with greater potency, selectivity, and metabolic stability.

Design of Analogs with Improved Potency and Selectivity

Rational drug design often employs computational methods like pharmacophore modeling and structure-based design to guide the synthesis of new compounds. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. dovepress.comnih.gov By aligning new designs to a validated pharmacophore model, researchers can prioritize the synthesis of compounds with a higher probability of being active.

Structure-based drug design, on the other hand, utilizes the three-dimensional structure of the target protein to design inhibitors that fit snugly into the active site. nih.govnih.gov This approach allows for the design of specific interactions that can enhance potency and selectivity. For example, understanding the key interactions of a 2-aminothiazole-4-carboxamide (B58295) inhibitor with the ATP binding site of the CHK1 protein enabled the design of more potent and selective inhibitors. nih.gov

The following table outlines some rational design strategies for improving potency and selectivity:

| Strategy | Description |

| Pharmacophore-Guided Design | Designing molecules that fit a 3D model of essential functional groups for activity. |

| Structure-Based Design | Utilizing the 3D structure of the target protein to design complementary inhibitors. |

| Bioisosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties to improve potency or other properties. |

| Conformational Restriction | Introducing structural constraints to lock the molecule in its bioactive conformation. |

Strategies for Enhancing Metabolic Stability in Biological Systems

Metabolic instability is a major hurdle in drug development. The this compound scaffold can be susceptible to metabolic transformations, such as oxidation. Several strategies can be employed to enhance the metabolic stability of these derivatives.

One common approach is to replace metabolically labile aromatic rings with more electron-deficient systems. For example, replacing a phenyl ring with a pyridine (B92270) or pyrimidine (B1678525) can increase resistance to cytochrome P450-mediated oxidation. nih.gov Another strategy involves blocking potential sites of metabolism by introducing inert functional groups. For instance, if a particular position on an aromatic ring is identified as a "metabolic soft spot," introducing a fluorine atom at that position can prevent oxidation.

Scaffold hopping, where the core structure is replaced with a different but functionally equivalent scaffold, can also be a powerful strategy to address metabolic liabilities while maintaining or improving biological activity. nih.gov

Key strategies for enhancing metabolic stability are summarized in the table below:

| Strategy | Mechanism |

| Introduction of Electron-Withdrawing Groups | Reduces the electron density of aromatic rings, making them less susceptible to oxidation. |

| Blocking Metabolic Hotspots | Introducing inert groups (e.g., fluorine) at positions prone to metabolic attack. |

| Scaffold Hopping | Replacing the core scaffold with a more metabolically stable one while retaining key pharmacophoric features. |

| Modification of Labile Functional Groups | Replacing or modifying functional groups that are known to be metabolically unstable. |

By systematically applying these SAR principles and rational design strategies, researchers can continue to develop novel this compound derivatives with optimized therapeutic potential.

Correlation of Structural Features with Specific Molecular Target Interactions

Research into the structure-activity relationships of thiazole derivatives bearing a cyclopropyl moiety has provided significant insights into their interactions with specific molecular targets. A notable study focused on a series of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives has elucidated the structural requirements for potent antifungal activity, identifying secreted aspartic proteinase (SAP) as a key molecular target. researchgate.net SAPs are crucial virulence factors for pathogenic fungi like Candida spp., making them an attractive target for novel antifungal agents. researchgate.net

Molecular docking studies have revealed how these cyclopropyl-thiazole compounds bind within the active site of SAP. The interactions observed provide a clear correlation between the structural features of the derivatives and their inhibitory potential. The core structure, consisting of the cyclopropyl group, a hydrazinyl linker, and a thiazole ring, establishes several key interactions with the enzyme's active site. researchgate.net

The antifungal activity of these derivatives was evaluated against various Candida species. The compounds demonstrated significant potency, with Minimum Inhibitory Concentration (MIC) values in some cases being lower than the standard drug, nystatin. researchgate.net The variation in activity among the synthesized analogs can be directly attributed to the nature of the substituent at the 4-position of the thiazole ring.

Table 1: Antifungal Activity of (2-(cyclopropylmethylidene)hydrazinyl)thiazole Derivatives against Candida albicans

The molecular docking analysis provided a rationale for these activity trends. Key interactions identified include:

Hydrogen Bonding: The nitrogen atom of the thiazole ring and the nitrogen atoms of the hydrazinyl linker were found to form crucial hydrogen bonds with amino acid residues in the active site of the SAP enzyme, such as Asp32, Asp218, and Gly220. These interactions are vital for anchoring the inhibitor within the binding pocket. researchgate.net

Hydrophobic Interactions: The cyclopropyl group and the substituted phenyl ring at the 4-position of the thiazole engage in hydrophobic interactions with non-polar residues of the enzyme, including Ile30, Ile122, and Leu127. The nature and size of the substituent on the phenyl ring directly influence the strength of these interactions. researchgate.net

For instance, compounds with bulky, lipophilic groups at the para-position of the phenyl ring (e.g., methyl, isopropyl, tert-butyl, and various halogens) exhibited the highest potency. researchgate.net This suggests that these groups effectively occupy a hydrophobic pocket within the enzyme's active site, enhancing binding affinity. In contrast, the derivative with a methoxy (B1213986) group (compound 3e) showed significantly reduced activity, which may be due to unfavorable steric or electronic effects within the active site. researchgate.net

Table 2: Key Molecular Interactions of Cyclopropyl-Thiazole Derivatives with Secreted Aspartic Proteinase (SAP)

Computational Chemistry and Theoretical Modeling of 4 Cyclopropylthiazole Systems

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of molecules. nih.govmdpi.com These methods allow for the detailed analysis of molecular orbitals and electron distribution, which are key determinants of a molecule's reactivity and stability. nih.govmdpi.com

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO energy (EHOMO) is associated with the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com

From these energy levels, several global reactivity descriptors can be calculated to quantify chemical behavior:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," implying high stability. nih.gov

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the electron-accepting capability of a molecule.

While specific DFT calculations for the parent 4-cyclopropylthiazole molecule are not detailed in the available literature, the following table presents typical values for related thiazole (B1198619) derivatives to illustrate these concepts.

| Parameter | Formula | Typical Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | -7.273 |

| LUMO Energy (ELUMO) | - | -3.169 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.104 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 5.221 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.052 |

| Chemical Softness (S) | 1/η | 0.487 |

| Electrophilicity Index (ω) | χ2 / (2η) | 6.641 |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution across a molecule. libretexts.orgyoutube.com These maps are invaluable for identifying electrophilic and nucleophilic sites, which is crucial for predicting intermolecular interactions. avogadro.cc

In an MEP map:

Red regions indicate low electrostatic potential, representing areas of high electron density. These sites are prone to electrophilic attack.

Blue regions indicate high electrostatic potential, representing areas of low electron density or electron deficiency. These sites are susceptible to nucleophilic attack.

Green regions represent neutral electrostatic potential.

For a this compound system, the MEP map would be expected to show high electron density (red or yellow) around the nitrogen and sulfur heteroatoms of the thiazole ring due to their lone pairs of electrons. Conversely, the hydrogen atoms of the cyclopropyl (B3062369) and thiazole rings would likely exhibit a slight electron deficiency (blueish hue).

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, such as a protein or enzyme. nih.govmdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding their potential mechanisms of action at a molecular level. nih.gov

Binding affinity quantifies the strength of the interaction between a ligand and its receptor. mdpi.com In docking simulations, this is typically expressed as a scoring function, often in units of kcal/mol, where a more negative value indicates a stronger, more favorable interaction. mdpi.com

A study focusing on derivatives containing a cyclopropyl-thiazolo fused ring system investigated their potential as inhibitors of the SARS-coronavirus-2 main protease (Mpro). samipubco.com The binding affinity of a complex derivative, (N-(4-carbamoylphenyl)-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-2,3-dihydro- samipubco.comresearchgate.netthiazolo[3,2-a]pyridine-3-carboxamide), was calculated and compared with standard drugs. samipubco.com

| Compound | Target Receptor | Binding Affinity (kcal/mol) |

|---|---|---|

| Cyclopropyl-thiazolo Derivative | SARS-CoV-2 Mpro (7CWL) | -6.401 |

| Hydroxychloroquine | SARS-CoV-2 Mpro (7CWL) | -5.939 |

| Hydroxychloroquine | SARS-CoV-2 Mpro (6LU7) | -4.989 |

The results indicated that the cyclopropyl-thiazolo derivative exhibited a stronger binding affinity for the viral protease than the reference drug hydroxychloroquine. samipubco.com

Effective binding is governed by a network of intermolecular forces between the ligand and amino acid residues within the receptor's active site. These forces include:

Hydrogen Bonds: Crucial for stabilizing the ligand-receptor complex, often involving polar residues. najah.edu

Hydrophobic Interactions: Occur between nonpolar moieties of the ligand (like the cyclopropyl group) and hydrophobic residues in the binding pocket. najah.edu

Van der Waals Forces: General attractive or repulsive forces between molecules.

Pi-stacking: Interactions involving aromatic rings, such as the thiazole ring.

In the study of the cyclopropyl-thiazolo derivative targeting the SARS-CoV-2 main protease, further analysis revealed that Van der Waals interactions were the primary contributors to the favorable binding free energies. samipubco.com For other thiazole derivatives targeting different enzymes, specific residues such as Gln-93 and Arg-160 have been identified as forming key hydrogen bonds that anchor the ligand in the active site. physchemres.org

Prediction of Activity Spectra (PASS) Analysis

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a compound based on its 2D structure. youtube.combmc-rm.org The algorithm compares the structure of a query molecule with a vast database of known biologically active compounds. nih.gov

The PASS prediction is presented as a list of potential activities, each with a probability "to be active" (Pa) and "to be inactive" (Pi). genexplain.com The interpretation is generally as follows:

Pa > 0.7: High probability of exhibiting the activity experimentally. scispace.com